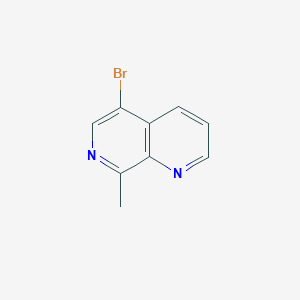

5-Bromo-8-methyl-1,7-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Bromo-8-methyl-1,7-naphthyridine” is a complex chemical compound . It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . The compound has a linear formula of C9H7BrN2 .

Synthesis Analysis

The synthesis of naphthyridines, including “this compound”, has been a topic of interest in the field of synthetic chemistry . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H7BrN2/c1-6-9-7 (3-2-4-11-9)8 (10)5-12-6/h2-5H,1H3 .Chemical Reactions Analysis

The reactivity of naphthyridines, including “this compound”, has been studied extensively. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- 5-Bromo-8-methyl-1,7-naphthyridine is synthesized using 8-amino-1,7-naphthyridine as a starting material. This compound undergoes amination and a Chichibabin reaction, yielding various derivatives (Woźniak & Plas, 1978).

- The compound is also used in the Suzuki–Miyaura reaction, a method in organic synthesis, to create highly substituted [1,6]-naphthyridines, demonstrating its utility in synthesizing complex organic structures (Kumar & Khan, 2017).

Potential Medical Applications

- Naphthyridine derivatives, including those similar to this compound, have shown potential as antimalarial agents. For instance, certain derivatives exhibit significant activity against Plasmodium vinckei vinckei (Barlin & Tan, 1985).

- Some naphthyridine compounds, related in structure, have been studied as adenosine 3',5'-cyclic phosphate phosphodiesterase III inhibitors, indicating a potential role in therapeutic applications (Singh et al., 1995).

Pharmacological Research

- Research on benzo[c][2,7]naphthyridines, a related class, suggests their potential as building blocks for synthesizing pyridoacridine alkaloids, which have pharmacological significance (Plodek, Raeder, & Bracher, 2012).

- Studies on 1,8-naphthyridine sulfonamides, chemically akin to this compound, have investigated their role in inhibiting efflux pumps in multiresistant Staphylococcus aureus strains, indicating their potential in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

Spectroscopic Studies

- Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines, which include compounds like this compound, provide insights into their electronic and structural properties, crucial for understanding their chemical behavior (Santo et al., 2003).

Wirkmechanismus

Target of Action

These compounds are known to be pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

The anticancer activity of 1,6-naphthyridines has been studied and correlated using the structure–activity relationship (sar) along with molecular modeling studies .

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the compound’s potential anticancer activity, it can be inferred that it may induce cell death or inhibit cell proliferation in cancer cells .

Eigenschaften

IUPAC Name |

5-bromo-8-methyl-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-9-7(3-2-4-11-9)8(10)5-12-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCFMEWJJCELPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1N=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2436222.png)

![3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2436225.png)

![2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2436227.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2436231.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide](/img/structure/B2436238.png)